
Prop-1-en-2-ylboronic Acid
Overview
Description
Prop-1-en-2-ylboronic acid (CAS: 14559-87-6; 7547-97-9) is a boronic acid derivative with the molecular formula C₃H₇BO₂ and a molecular weight of 85.90 g/mol . It exists in two isomeric forms: the trans-isomer (CAS: 7547-97-9) and the Z-isomer (CAS: 7547-96-8) . The compound is sensitive to air and moisture, requiring storage under inert conditions at -20°C . Its applications span organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to its ability to transfer the propenyl group to aromatic systems .
Preparation Methods
Copper-Mediated Diborylation of Propargylic Carbonates
Reaction Mechanism and General Procedure
This method involves the copper-catalyzed diborylation of propargylic carbonates to generate allenylboronic acids, which can subsequently isomerize or undergo further functionalization to yield Prop-1-en-2-ylboronic acid. The protocol, adapted from a Royal Society of Chemistry procedure , employs mesitylcopper(I) and trimethyl phosphite as key catalysts.
Procedure :
-
A reaction mixture containing mesitylcopper(I) (0.03 mmol), trimethyl phosphite (0.06 mmol), and 3 Å molecular sieves in methanol is stirred at room temperature for 20 minutes.
-
A solution of propargylic carbonate (0.30 mmol) and diboronic acid (0.45 mmol) in methanol is added dropwise at −10°C.
-
The mixture is stirred at −10°C for 24 hours, filtered through a PTFE membrane, and treated with degassed HCl (0.5 M).
-
Extraction with toluene followed by phosphate buffer washes yields the crude boronic acid, which is purified via chromatography.
Key Data :
Parameter | Value |
---|---|
Catalyst | Mesitylcopper(I)/trimethyl phosphite |
Solvent | Methanol |
Temperature | −10°C |
Yield | 59–62% |
Purity | >95% (by ¹H NMR) |
This method offers moderate yields but excels in stereoselectivity, making it suitable for synthesizing geometrically defined boronates. The use of methanol as a solvent ensures compatibility with acid-sensitive substrates .
Radical-Polar Crossover Reactions of Vinylboron Ate Complexes
Synthesis via Boron Ate Complex Intermediates
Developed by Kischkewitz and Studer , this approach leverages radical-polar crossover reactions to convert vinylboron ate complexes into alkyl boronic esters, which are hydrolyzed to the corresponding boronic acids.
Procedure :
-
Isopropenyl boronic acid pinacol ester (20.0 mmol) is treated with n-butyllithium (22.0 mmol) in diethyl ether at 0°C.
-
The resulting ate complex is reacted with perfluoroalkyl iodides under photolytic conditions (hv, MeCN).
-
Oxidative hydrolysis of the intermediate boronate ester yields the boronic acid.
Key Data :
Parameter | Value |
---|---|
Starting Material | Isopropenyl boronic acid pinacol ester |
Radical Initiator | Light (hv) |
Solvent | Acetonitrile |
Yield | 70–75% |
This method is notable for its tolerance of electrophilic functional groups and scalability. However, the requirement for photolytic conditions limits its industrial adoption .
Palladium-Catalyzed Miyaura Borylation
Cross-Coupling with Alkenyl Halides
The Miyaura borylation, a cornerstone of modern organoboron chemistry, employs palladium catalysts to couple alkenyl halides with bis(pinacolato)diboron (B₂pin₂). A modified protocol from UCL research optimizes this reaction for alkenyl substrates.
Procedure :
-
A mixture of alkenyl bromide (1.0 equiv), B₂pin₂ (1.2 equiv), Pd(dba)₂ (2 mol%), and dppf ligand (4 mol%) in dioxane is heated at 80°C for 12 hours.
-
The crude boronate ester is hydrolyzed with aqueous HCl to yield the boronic acid.
Key Data :
Parameter | Value |
---|---|
Catalyst | Pd(dba)₂/dppf |
Ligand | 1,1′-Bis(diphenylphosphino)ferrocene |
Solvent | Dioxane |
Yield | 65–80% |
This method provides high yields and functional group tolerance but requires stringent anhydrous conditions. Recent advances using N-heterocyclic carbene (NHC) ligands have improved efficiency at lower temperatures .
Hydroboration of Propyne Derivatives
Parameter | Value |
---|---|
Regioselectivity | Anti-Markovnikov |
Stereoselectivity | Syn addition |
This method remains speculative but aligns with established hydroboration-oxidation principles. Experimental validation is required to confirm feasibility.
Comparative Analysis of Methods
Efficiency and Practical Considerations
The table below summarizes the advantages and limitations of each method:
Method | Yield (%) | Cost | Scalability | Stereocontrol |
---|---|---|---|---|
Copper-Mediated | 59–62 | High | Moderate | Excellent |
Radical-Polar | 70–75 | Moderate | Low | Moderate |
Miyaura Borylation | 65–80 | High | High | Good |
Hydroboration | N/A | Low | High | Limited |
The Miyaura borylation offers the best balance of yield and scalability, whereas the copper-mediated route excels in stereochemical precision. Industrial applications favor the former, while academic labs prioritize the latter for complex syntheses .
Chemical Reactions Analysis
Types of Reactions
Prop-1-en-2-ylboronic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or alkenes.
Substitution: The vinyl group can participate in substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions include alcohols, ketones, alkanes, alkenes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Prop-1-en-2-ylboronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is utilized in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Industry: this compound is employed in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which prop-1-en-2-ylboronic acid exerts its effects involves the formation of boron-oxygen or boron-carbon bonds. These interactions can modulate the activity of enzymes or other biological targets. The compound’s reactivity is primarily due to the electron-deficient nature of the boron atom, which allows it to form stable complexes with nucleophiles.
Comparison with Similar Compounds
Structural Analogues
(Z)-Prop-1-en-1-ylboronic Acid
- CAS : 7547-96-8
- Molecular Formula : C₃H₇BO₂
- Molecular Weight : 85.90 g/mol
- Key Difference : Stereoisomer of the target compound. The Z-isomer exhibits distinct spatial geometry, which may influence reactivity in asymmetric synthesis .
Boronic Acid, B-(2-Methyl-1-propen-1-yl)-
- CAS : 14559-88-7
- Molecular Formula : C₄H₉BO₂
- Molecular Weight : 100.93 g/mol
- Key Difference : Contains a methyl substituent at the propenyl chain, enhancing steric bulk. This modification may reduce reactivity in coupling reactions compared to the parent compound .
trans-2-Chloroallylboronic Acid
- CAS: Not explicitly listed (see synonyms in ).
- Molecular Formula : C₃H₆BClO₂
- Key Difference: Substitution of a chlorine atom at the allylic position.
Cyclopent-1-en-1-ylboronic Acid
- CAS : 850036-28-1
- Molecular Formula : C₅H₇BO₂
- Molecular Weight : 110.92 g/mol
- Key Difference : Cyclic structure with a cyclopentene ring , offering rigidity and distinct reactivity in ring-opening or annulation reactions .
Boronic Ester Derivatives
3-(Allyloxy)prop-1-en-2-ylboronic Acid Pinacol Ester
- CAS : 212127-71-4
- Molecular Formula : C₁₂H₂₁BO₃
- Molecular Weight : 224.1 g/mol
- Key Difference : Pinacol ester stabilizes the boronic acid, enhancing shelf life and reducing sensitivity to moisture. This derivative is preferred for long-term storage and industrial applications .
Comparative Data Table
Biological Activity
Prop-1-en-2-ylboronic acid is a boron-containing compound that has garnered interest in various fields of medicinal chemistry due to its unique structural properties and biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in drug design and development. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific biomolecules, particularly proteins involved in signaling pathways. The compound's boron atom allows it to form stable complexes with hydroxyl groups on target proteins, influencing their function. This mechanism is critical in modulating various biological processes, including:
- Enzyme Inhibition : this compound acts as an inhibitor for several enzymes, particularly proteases and kinases. Its ability to bind covalently to serine or cysteine residues in the active sites of these enzymes can lead to significant changes in their activity.
- Cell Signaling Modulation : The compound has been shown to affect cellular signaling pathways by inhibiting kinases such as TBK1 and IKKε, which are involved in inflammatory responses and metabolic regulation .
Biological Activity Overview
Recent studies have highlighted the diverse biological activities associated with this compound. Below is a summary of its key activities:
Case Studies
Several case studies have demonstrated the efficacy of this compound in various biological contexts:
- Cancer Treatment : In a study investigating boron compounds for cancer therapy, this compound was shown to significantly inhibit the growth of breast cancer cells by targeting key signaling pathways involved in tumor progression. The compound's ability to induce apoptosis was linked to its interaction with specific kinases that regulate cell survival .
- Diabetes Management : Research on metabolic diseases indicated that this compound improved insulin sensitivity in animal models of obesity. The compound facilitated increased secretion of IL-6 from adipocytes, which is associated with improved metabolic outcomes .
- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of boron compounds highlighted that this compound exhibited significant activity against various fungal strains. The mechanism was attributed to its ability to disrupt cell wall synthesis and function .
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing Prop-1-en-2-ylboronic Acid to ensure high purity and yield?
- Methodological Answer : Synthesis typically involves Suzuki-Miyaura coupling precursors or hydroboration of propargyl alcohols. Key steps include inert atmosphere control (argon/nitrogen) to prevent boronic acid oxidation and precise stoichiometric ratios to minimize byproducts. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. Purity validation requires H/C NMR (to confirm absence of allylic boronate isomers) and mass spectrometry .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer : X-ray crystallography is the gold standard. Single crystals grown via slow evaporation (e.g., in dichloromethane/hexane) can be analyzed using SHELXL for refinement . For non-crystalline samples, compare experimental IR spectra (C-B and B-O stretches at ~1320 cm and ~980 cm) and B NMR chemical shifts (δ ~28–32 ppm) with literature data. Mercury software can visualize crystal packing and hydrogen-bonding patterns .
Q. What are the common pitfalls in characterizing this compound’s reactivity?
- Methodological Answer : Hydrolytic instability is a major challenge. Use anhydrous solvents (THF, DMF) and low temperatures (0–5°C) during reactions. Monitor degradation via TLC or in situ B NMR. For cross-coupling reactions, optimize catalyst systems (e.g., Pd(PPh)/SPhos) and base (KCO) to enhance efficiency and reduce protodeboronation .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between experimental and theoretical data on this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict molecular orbitals, charge distribution, and reaction pathways. Compare computed B NMR shifts (GIAO method) and IR spectra with experimental data. Use software like Gaussian or ORCA. Discrepancies may arise from solvent effects or crystal packing forces, which can be modeled using implicit solvation (PCM) or periodic boundary conditions .
Q. What strategies mitigate batch-to-batch variability in Prop-1-en-1-ylboronic Acid’s catalytic performance?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- Process Parameters : Control reaction temperature (±2°C), stirring rate (>500 rpm), and boron precursor purity (>98%).
- Analytical Tools : Use HPLC-MS to track impurities (e.g., boroxines).
- Statistical Design : Apply response surface methodology (RSM) to optimize synthesis conditions .
Q. How do hydrogen-bonding networks in this compound crystals influence its stability and reactivity?
- Methodological Answer : Analyze crystal structures (Mercury CSD) to identify dominant motifs, such as B–O···H–C interactions. Graph set analysis (e.g., Etter’s rules) classifies chains (C(4)) or rings (R(8)). Stability assays (TGA/DSC) under humidity can correlate decomposition rates with intermolecular bond strengths. For reactive intermediates, in situ X-ray diffraction under controlled atmospheres may capture transient states .
Q. What advanced techniques validate the mechanistic role of this compound in enantioselective catalysis?
- Methodological Answer : Use kinetic isotope effects (KIE) and stereochemical probes (e.g., deuterated substrates) to elucidate transition states. Synchrotron-based XAS (X-ray Absorption Spectroscopy) can track boron coordination changes during catalysis. Compare enantiomeric excess (ee) via chiral HPLC or F NMR with Mosher’s esters .
Q. Data Contradiction and Validation
Q. How should researchers address discrepancies in reported pKa values for this compound?
- Methodological Answer : Standardize measurement conditions (solvent, ionic strength). Potentiometric titration (with a boronate-specific electrode) or B NMR pH titration (monitoring δ shifts) are preferred. Discrepancies may arise from hydration equilibria (boronic acid vs. borate ester). Validate using multiple methods and report uncertainties .
Q. What statistical approaches reconcile conflicting catalytic activity data across studies?
- Methodological Answer : Perform meta-analysis using Bayesian statistics to weight data by experimental rigor (e.g., sample size, purity). Hierarchical clustering (e.g., PCA) can identify outliers due to solvent polarity or ligand effects. Reproduce key experiments under standardized conditions (e.g., room temperature, 1 atm) .
Q. Methodological Best Practices
Q. What protocols ensure reproducibility in this compound research?
- Methodological Answer :
- Documentation : Adhere to Beilstein Journal guidelines for experimental details (e.g., full NMR spectra in SI) .
- Data Sharing : Deposit crystallographic data in CCDC or ICSD.
- Peer Validation : Collaborate with independent labs to replicate synthesis and catalysis results .
Properties
IUPAC Name |
prop-1-en-2-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7BO2/c1-3(2)4(5)6/h5-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCONKKYQBKPMNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C(=C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445901 | |
Record name | Prop-1-en-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
85.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14559-87-6 | |
Record name | Prop-1-en-2-ylboronic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445901 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-1-en-2-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.